molecular formula C12H10ClNO B13845023 3-Chloro-6-methoxy-4-vinyl-quinoline

3-Chloro-6-methoxy-4-vinyl-quinoline

Cat. No.: B13845023
M. Wt: 219.66 g/mol
InChI Key: HICJZQCMPAMTCD-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-4-vinyl-quinoline is a synthetic quinoline derivative designed for research use in medicinal chemistry and drug discovery. The quinoline scaffold is a fundamental structure in pharmaceutical development, renowned for its wide spectrum of biological activities . This compound features a chloro, methoxy, and vinyl substituent pattern, making it a promising building block for the synthesis of novel molecules targeting critical diseases. Quinoline derivatives are of significant interest in oncology research, where they act through mechanisms such as induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . The core quinoline structure is a privileged scaffold in the development of anticancer agents active against various cell lines, including breast, lung, and colon cancers . Furthermore, the vinyl group at the 4-position offers a versatile chemical handle for further functionalization via cross-coupling or addition reactions, allowing researchers to explore structure-activity relationships and optimize drug-like properties. Beyond oncology, quinoline-based compounds have well-established applications in anti-infective research. They are known to inhibit hemozoin formation in Plasmodium parasites, a key mechanism of action for antimalarial drugs like chloroquine and quinine . The specific substitution pattern on this quinoline derivative suggests potential for investigating novel inhibitors of this and other parasitic targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

3-chloro-4-ethenyl-6-methoxyquinoline

InChI

InChI=1S/C12H10ClNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3

InChI Key

HICJZQCMPAMTCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)Cl)C=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-6-methoxy-4-vinyl-quinoline typically involves:

  • Construction of the quinoline core with appropriate substitution.
  • Introduction of the chloro substituent at position 3.
  • Installation of the methoxy group at position 6.
  • Introduction of the vinyl group at position 4.

The synthetic challenge lies in the regioselective substitution and functional group compatibility during the multi-step synthesis.

Preparation of 3-Chloroquinoline Core Derivatives

One well-documented method for preparing chloro-substituted quinolines involves the Vilsmeier-Haack reaction on acetanilide derivatives, followed by chlorination and formylation steps.

  • Procedure: Acetanilide derivatives are reacted with phosphorus oxychloride and dimethylformamide at 0–5 °C, then heated at 80–90 °C for 4–6 hours. This affords 2-chloro-3-formylquinoline derivatives, which can be further functionalized.

  • Relevance: The chloro group at position 3 is introduced via this method, which is critical for the target compound.

Introduction of the Methoxy Group at Position 6

The methoxy substituent at position 6 is generally introduced by starting from 6-methoxyaniline or its derivatives.

  • Example: The synthesis of 6-methoxy-4-methylquinoline is achieved by reacting 4-methoxyaniline with methyl vinyl ketone in acetic acid using ferric chloride impregnated silica gel (silferc) as a catalyst under nitrogen atmosphere, followed by reflux with anhydrous zinc chloride.

  • This method is adaptable for introducing methoxy groups at position 6 before cyclization.

Introduction of the Vinyl Group at Position 4

The vinyl group at position 4 can be introduced by employing vinyl-substituted ketones or aldehydes in the cyclization step.

  • Method: Using methyl vinyl ketone (MVK) as a reactant with substituted anilines under catalytic conditions (silferc and zinc chloride) at 70–75 °C leads to quinoline derivatives with alkyl or vinyl substituents at position 4.

  • This approach allows for the installation of the vinyl group during the formation of the quinoline ring.

Integrated Synthetic Route for 3-Chloro-6-methoxy-4-vinyl-quinoline

Based on the above methods, a plausible synthetic route is:

Step Reactants & Conditions Outcome
1 6-Methoxyaniline + acetic acid + silferc catalyst (FeCl3 impregnated silica gel) under nitrogen atmosphere Formation of intermediate aniline complex
2 Slow addition of methyl vinyl ketone (MVK) at 70–75 °C, stirring for 1 hour Cyclization to 6-methoxy-4-vinylquinoline intermediate
3 Addition of anhydrous zinc chloride, reflux for 2–5 hours Completion of quinoline ring formation
4 Chlorination at position 3 via Vilsmeier-Haack reaction or equivalent chlorination method Introduction of chloro substituent at position 3
5 Work-up: basification with NaOH, extraction with ethyl acetate, drying and evaporation Isolation of pure 3-chloro-6-methoxy-4-vinyl-quinoline

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from literature examples relevant to this synthesis:

Reaction Step Catalyst/Agent Temperature (°C) Time Yield (%) Notes
Cyclization of 6-methoxyaniline with MVK Silferc (FeCl3/SiO2) 70–75 1 hour ~60 Nitrogen atmosphere, slow addition of MVK
Reflux with anhydrous zinc chloride ZnCl2 70–75 2–5 hours - Promotes ring closure and vinyl group formation
Chlorination (Vilsmeier-Haack) POCl3/DMF 80–90 4–6 hours 55–65 Introduces chloro at position 3
Work-up and purification NaOH basification, ethyl acetate extraction Room temperature - - Purification step

Analytical Characterization

The synthesized 3-Chloro-6-methoxy-4-vinyl-quinoline is characterized by:

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range References
Vilsmeier-Haack chlorination on acetanilide derivatives High regioselectivity for chloro substitution Requires careful temperature control, use of POCl3 55–65%
Silferc catalyzed cyclization with MVK Mild conditions, good control of vinyl group introduction Requires inert atmosphere and catalyst preparation ~60%
Direct chlorination post-cyclization Simpler stepwise approach Possible side reactions, lower selectivity Variable Inferred from

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxy-4-vinyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-6-methoxy-4-vinyl-quinoline has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Biological Studies: It is used as a probe in fluorescence studies due to its unique photophysical properties.

    Industrial Applications: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-4-vinyl-quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer studies, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substitution Patterns

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Positions) Key Functional Groups Melting Point/°C References
3-Chloro-6-methoxy-4-vinyl-quinoline Cl (3), OMe (6), Vinyl (4) Chloro, Methoxy, Vinyl N/A -
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline Cl (4), Et (3), OMe (6), Me (2) Chloro, Ethyl, Methoxy, Methyl 283
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Cl (Ar), OMe (6, 3,4-dimethoxy) Aryl Chloro, Methoxy, Dimethoxy, Methyl 201–202
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) Chloro, Dimethoxy 130–131 (403–404 K)
4-Chloro-6-ethoxy-quinoline Cl (4), OEt (6) Chloro, Ethoxy N/A
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Cl (4), Me (6), CF3 (2), COOMe (3) Chloro, Methyl, Trifluoromethyl, Ester N/A

Key Observations :

  • Positional Effects : The chloro group at position 3 in the target compound differs from analogs with chloro at position 4 (e.g., ), which may alter electronic distribution and reactivity.
  • Methoxy vs.

Physicochemical Properties

  • Melting Points: The 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline exhibits a high melting point (283°C) due to increased steric bulk and crystallinity , whereas 4-Chloro-6,7-dimethoxyquinoline melts at 130–131°C, likely due to planar molecular geometry .
  • Spectroscopic Data: NMR: Aromatic protons in 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline resonate at δ 7.40 ppm (doublet, J = 8.5 Hz) . IR: Methoxy groups show characteristic C-O stretches near 1259 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-methoxy-4-vinyl-quinoline, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves sequential functionalization of the quinoline core. For example:

Methoxy introduction : Use nucleophilic substitution (e.g., NaOMe) on a chlorinated precursor under reflux in polar aprotic solvents (DMF or DMSO) .

Vinyl group installation : Employ Heck coupling or Wittig reactions with palladium catalysts, optimizing temperature (80–120°C) and ligand choice (e.g., PPh₃) to minimize side products .

Chlorination : Direct electrophilic substitution (e.g., Cl₂/FeCl₃) or via intermediates like 4-nitroquinoline followed by reduction .

  • Key considerations : Monitor reaction progress using TLC/HPLC and purify intermediates via column chromatography. Yields >70% are achievable with strict temperature control and inert atmospheres .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-Chloro-6-methoxy-4-vinyl-quinoline?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; vinyl protons at δ 5.5–6.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry or regiochemistry (e.g., using SHELXL for refinement) .

Q. What are the dominant reactivity patterns of 3-Chloro-6-methoxy-4-vinyl-quinoline under oxidative or reductive conditions?

  • Oxidation : The vinyl group is susceptible to epoxidation (e.g., with mCPBA) or cleavage (ozonolysis), forming quinoline-4-carboxylic acid derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, while preserving the chloro and methoxy substituents .
  • Substitution : Chloro at C3 can be replaced by amines (SNAr) or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for 3-Chloro-6-methoxy-4-vinyl-quinoline derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., using Gaussian) with experimental data to identify conformational discrepancies .
  • Crystallographic validation : Use single-crystal X-ray structures (refined via SHELXL) as ground-truth references for bond lengths and angles .
  • Dynamic NMR : Probe rotational barriers in flexible substituents (e.g., methoxy) to explain splitting patterns .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for 3-Chloro-6-methoxy-4-vinyl-quinoline in antimicrobial studies?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace vinyl with ethynyl or methyl) and test against bacterial strains (e.g., S. aureus) .
  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., DNA gyrase) and correlate with MIC values .
  • Metabolic profiling : LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) in bacterial cultures .

Q. How should researchers address inconsistencies in crystallographic data refinement for 3-Chloro-6-methoxy-4-vinyl-quinoline complexes?

  • Methodology :

  • Multi-software validation : Refine datasets using both SHELXL and Olex2 to cross-check residuals (e.g., R-factor < 5%) .
  • Twinned data handling : Apply TwinRotMat in SHELXL for deconvoluting overlapping reflections in poorly diffracting crystals .
  • Hydrogen bonding analysis : Use PLATON to validate intermolecular interactions and thermal ellipsoid models .

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